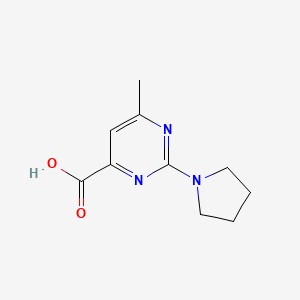

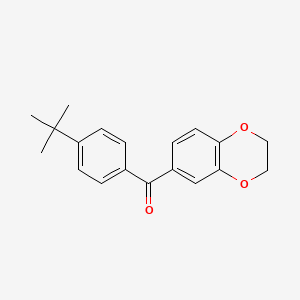

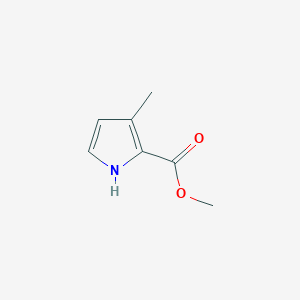

![molecular formula C14H21NO B1325178 3-[(3,5-Dimethylphenoxy)methyl]piperidine CAS No. 946787-35-5](/img/structure/B1325178.png)

3-[(3,5-Dimethylphenoxy)methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethylphenoxy)methyl]piperidine, also known as 3DMP, is a synthetic organic compound belonging to the piperidine class of compounds. It is a colorless, volatile liquid with a faint odor. 3DMP is used in a variety of laboratory experiments, as well as in some applications in the scientific research field.

Scientific Research Applications

Molecular Geometry and Intermolecular Interactions

- Research on aminoalkanol derivatives, closely related to 3-[(3,5-Dimethylphenoxy)methyl]piperidine, has been conducted to understand their potential as anticonvulsant drugs. Studies focused on the influence of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions. Crystal structures were determined using X-ray diffraction, revealing significant variations in compound geometries and highlighting the importance of O-C-C linkers and hydroxy groups in piperidine rings for drug development (Żesławska et al., 2020).

Synthesis for Antibacterial Applications

- Innovative methods for synthesizing spiro-fused piperidines, which could include derivatives of 3-[(3,5-Dimethylphenoxy)methyl]piperidine, have been developed using environmentally friendly processes. These compounds have shown promising antibacterial activity, making them potential candidates for new drug development (Lohar et al., 2016).

Potential Pesticide Applications

- N-derivatives of closely related compounds have been characterized for their potential as pesticides. X-ray powder diffraction techniques were used for characterization, suggesting applications in agricultural sciences (Olszewska et al., 2011).

Thermochemistry Studies

- Studies on the thermochemistry of methylpiperidines, including compounds similar to 3-[(3,5-Dimethylphenoxy)methyl]piperidine, have provided insights into the stability and conformational behavior of these molecules. This research is crucial for understanding the physical properties of these compounds and their potential applications in various fields (Ribeiro da Silva et al., 2006).

Anticonvulsant and Antinociceptive Activities

- Piperazinamides of 3-methyl- and 3,3-dimethyl compounds, structurally related to 3-[(3,5-Dimethylphenoxy)methyl]piperidine, have been synthesized and studied for their anticonvulsant and antinociceptive activities. These studies are significant in the development of new antiepileptic drugs (Kamiński et al., 2016).

Cancer Research

- Compounds structurally similar to 3-[(3,5-Dimethylphenoxy)methyl]piperidine have been studied for their potential in cancer treatment. For instance, 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), showing promise in leukemia and solid tumor treatment (Wu et al., 2016).

Conformational Studies

- NMR spectral studies of compounds like 3t, 5t-Dimethyl-N-nitroso-2r, 6c-diarylpiperidin-4-one oximes provide valuable insights into their conformational properties. Such studies are crucial for understanding the structural requirements for biological activity (Muthukumaran et al., 2019).

Corrosion Inhibition

- Piperidin-4-one oxime derivatives, including compounds related to 3-[(3,5-Dimethylphenoxy)methyl]piperidine, have been synthesized and studied for their corrosion inhibitory effects on metals. This research has potential applications in materials science and engineering (Senthilkumar et al., 2009).

properties

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-6-12(2)8-14(7-11)16-10-13-4-3-5-15-9-13/h6-8,13,15H,3-5,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMILWFSSONKFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CCCNC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640721 |

Source

|

| Record name | 3-[(3,5-Dimethylphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenoxy)methyl]piperidine | |

CAS RN |

946787-35-5 |

Source

|

| Record name | 3-[(3,5-Dimethylphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

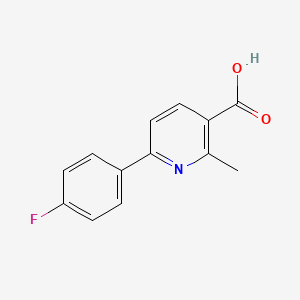

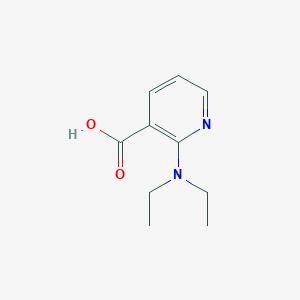

![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)

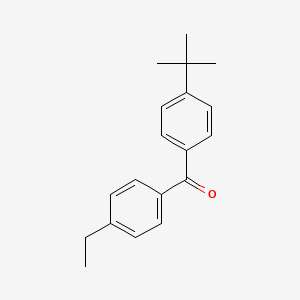

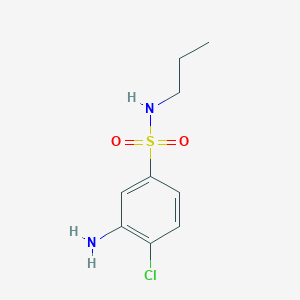

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

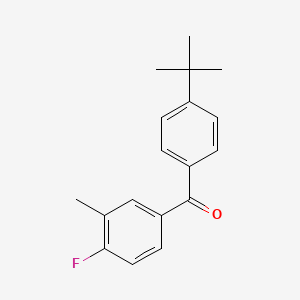

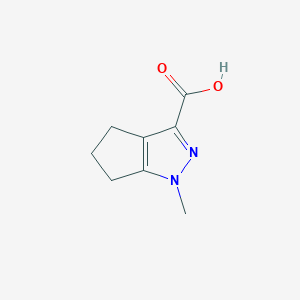

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)